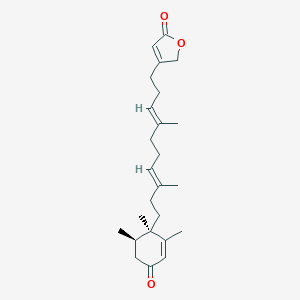
Cyclolinteinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclolinteinone, also known as this compound, is a useful research compound. Its molecular formula is C25H36O3 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cyclolinteinone, a compound derived from natural sources, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores the diverse applications of this compound, particularly in medicinal chemistry, agriculture, and material science.
Chemical Properties of this compound
This compound is characterized by its sesquiterpene hydroquinone structure, which contributes to its biological activity. Its molecular formula and structural characteristics allow it to interact with biological systems in ways that are being actively researched.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. Studies have shown its effectiveness against various cancer cell lines, including colon adenocarcinoma (Caco-2 and TC7). The compound has been tested alongside metal complexes, enhancing the cytotoxic effects of these agents on tumor cells .
Case Study:
- Objective: To evaluate the antitumor effects of this compound in combination with copper complexes.
- Methodology: In vitro experiments were conducted on human colon adenocarcinoma cell lines.
- Findings: this compound demonstrated enhanced cytotoxicity when used with copper complexes, indicating a synergistic effect that warrants further investigation in vivo.
Antimicrobial Properties
This compound also shows promise as an antimicrobial agent. Its hydroquinone structure may contribute to its ability to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial therapies.
Case Study:
- Objective: To assess the antimicrobial efficacy of this compound against bacterial strains.
- Methodology: Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.
- Findings: this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for therapeutic use.
Pesticidal Activity
The compound's bioactive properties extend to agricultural applications, particularly as a natural pesticide. Research indicates that this compound can effectively deter pests while being less harmful to beneficial insects compared to synthetic alternatives.
Case Study:
- Objective: To evaluate the efficacy of this compound as a natural pesticide.
- Methodology: Field trials were conducted on crops infested with common pests.
- Findings: this compound reduced pest populations significantly without adversely affecting non-target species.
Polymer Development
This compound's unique chemical properties make it suitable for developing advanced materials. Its incorporation into polymer matrices can enhance material strength and thermal stability.
Case Study:
- Objective: To investigate the effects of this compound on polymer properties.
- Methodology: Various concentrations of this compound were added to polymer formulations, followed by mechanical testing.
- Findings: Polymers containing this compound exhibited improved tensile strength and thermal resistance compared to control samples.
化学反应分析
Thermochemical Reactions
Cyclopentanone participates in several thermodynamically characterized reactions, with enthalpy changes (ΔrH°) and methodologies documented in the NIST WebBook . Key reactions include:
Hydrogenation to Cyclopentanol
C5H8O+H2→C5H10O
| Phase | ΔrH° (kJ/mol) | Method | Reference |
|---|---|---|---|
| Liquid | -60.25 ± 0.67 | Cm | |
| Gas | -51.25 ± 0.63 | Chyd |
Acid-Catalyzed Decomposition
Cyclopentanone undergoes retro-aldol reactions under acidic conditions, forming smaller carbonyl compounds .
Low-Temperature Oxidation Mechanisms
Studies using vacuum ultraviolet photoionization mass spectrometry reveal cyclopentanone’s reactivity with O₂ at 500–800 K :
Dominant Pathway: HO₂ Elimination
- Radical Initiation : Abstraction of H from cyclopentanone forms α/β radicals (R- ).
- O₂ Addition : Barrierless formation of ROO- radicals (well depths: 21.82–34.02 kcal/mol).
- Product Formation :
- Primary product: 2-cyclopentenone (via 5-membered transition state).
- Secondary pathways: Isomerization to hydroperoxyalkyl (- QOOH) and ketohydroperoxide (KHP) intermediates.
Key Energy Barriers
| Reaction Step | Energy Barrier (kcal/mol) |
|---|---|
| ROO- → 2-cyclopentenone + HO₂ | 2.46 (α-path) vs. 5.0 (β-path) |
| - QOOH + O₂ → KHP | 23.38–28.05 |
Experimental mass spectrometry (m/z = 82, 130) confirms cyclopentenone and diketohydroperoxide (DKHP) as major products .
Ketonic Decarboxylation of Adipic Acid
HOOC CH2 4 COOHBa OH 2C5H8O+CO2
Pyrolysis of Esters
Dimethyl adipate pyrolysis over ThO₂/pumice catalysts yields cyclopentanone at 440°C :
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| ThO₂/pumice | 67.9 | 92.5 |
Gold-Catalyzed Ring Expansion
Alkenylcyclobutanols react with aryl diazonium salts under visible light to form functionalized cyclopentanones .
Environmental and Combustion Behavior
Cyclopentanone exhibits low autoignition reactivity comparable to ethanol but accelerates alkene oxidation in fuel blends .
Key Research Findings
属性
CAS 编号 |
159934-16-4 |
|---|---|
分子式 |
C25H36O3 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
3-[(3E,7E)-4,8-dimethyl-10-[(1R,6R)-1,2,6-trimethyl-4-oxocyclohex-2-en-1-yl]deca-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H36O3/c1-18(10-7-11-22-16-24(27)28-17-22)8-6-9-19(2)12-13-25(5)20(3)14-23(26)15-21(25)4/h9-10,14,16,21H,6-8,11-13,15,17H2,1-5H3/b18-10+,19-9+/t21-,25+/m1/s1 |
InChI 键 |
YFWMEDZWYWYPFS-FAKWSJOGSA-N |
SMILES |
CC1CC(=O)C=C(C1(C)CCC(=CCCC(=CCCC2=CC(=O)OC2)C)C)C |
手性 SMILES |
C[C@@H]1CC(=O)C=C([C@]1(C)CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2)/C)/C)C |
规范 SMILES |
CC1CC(=O)C=C(C1(C)CCC(=CCCC(=CCCC2=CC(=O)OC2)C)C)C |
同义词 |
cyclolinteinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















